molecular formula C11H21N5O5 B1449993 acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid CAS No. 7219-59-2

acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid

Cat. No.: B1449993
CAS No.: 7219-59-2
M. Wt: 303.32 g/mol
InChI Key: MPZWMIIOPAPAKE-BQBZGAKWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of minimal-protection SPPS (MP-SPPS) can further enhance productivity by reducing the need for extensive deprotection steps .

Chemical Reactions Analysis

Types of Reactions

acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Certain functional groups can be substituted with others to alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride are commonly employed.

    Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the amino acid residues, while reduction can produce reduced forms of the peptide .

Scientific Research Applications

acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound is employed in studies of protein-protein interactions and enzyme activity.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role in enhancing protein stability and solubility in formulations.

    Industry: The compound is used in the development of biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. Glutamic acid and arginine residues can activate ionotropic and metabotropic glutamate receptors, influencing various cellular processes. Additionally, arginine can enhance protein refolding and solubilization, suppress protein-protein interactions, and reduce viscosity in high-concentration formulations .

Comparison with Similar Compounds

acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of properties, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

7219-59-2

Molecular Formula

C11H21N5O5

Molecular Weight

303.32 g/mol

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H21N5O5/c12-6(3-4-8(17)18)9(19)16-7(10(20)21)2-1-5-15-11(13)14/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1

InChI Key

MPZWMIIOPAPAKE-BQBZGAKWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N

SMILES

CC(=O)O.C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N

physical_description

Solid

sequence

ER

Origin of Product

United States

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